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Compound of Interest

Compound Name: 7-Methoxy-1-naphthaldehyde-d3
CAS No.: 1346604-99-6
Cat. No.: B584897

Get Quote

Executive Summary & Chemical Identity

7-Methoxy-1-naphthaldehyde-d3 (CAS: 1346604-99-6) is the trideuterated analog of 7-
methoxy-1-naphthaldehyde. It serves as a stable isotope-labeled standard for mass
spectrometry (LC-MS/MS) and as a metabolic probe to study the kinetic isotope effects (KIE) of
O-demethylation pathways mediated by CYP450 enzymes.
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Specification

Chemical Name

7-(Methoxy-d3)-1-naphthalenecarboxaldehyde

Molecular Formula

Molecular Weight 189.23 g/mol

Appearance Pale yellow to off-white solid
Chloroform (

Solubility ), DMSO (
), Methanol

Isotopic Purity

99 atom % D

Synthetic Pathway & Causality

To ensure high isotopic enrichment (>99%), the synthesis must avoid exchangeable protons on
the naphthalene ring. The preferred route utilizes a Williamson ether synthesis starting from the
hydroxylated precursor. This approach is superior to direct deuteration of the ring, which can

lead to scrambling.

Validated Synthesis Workflow

The protocol relies on the alkylation of 7-hydroxy-1-naphthaldehyde using iodomethane-d3.

7-Hydroxy-1-naphthaldehyde

(Precursor)

Reflux, 4h

Reagents:
CD3I (lodomethane-d3)
K2CO3 (Base)
Acetone (Solvent)

Nucleophilic Substitution MR GEBSVZIY 7-Methoxy-1-naphthaldehyde-d3
(SN2 Mechanism) (Target)
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Figure 1: Synthetic route for the specific incorporation of the trideuteromethyl group.
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NMR Spectral Data Analysis

The following data compares the unlabeled parent compound with the d3-labeled variant. The
disappearance of the methoxy singlet in the proton spectrum is the primary confirmation of
successful labeling.

H NMR (Proton) Characterization

Solvent: Chloroform-d (

) Frequency: 300/400 MHz
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N o Shift ( Coupling ( Assignment
Position Multiplicity Lodi
ogic
ppm) Hz) 9
Aldehyde proton
) (Deshielded
CHO Singlet (s) 10.29 - ] )
anisotropic
zone).
Peri-position to
CHO.
H-8 Doublet (d) 8.75 2.6 Deshielded.
Meta-coupled to
H-6.
H-4 Doublet (d) 7.99 8.1 Ortho to H-3.
H-5 Doublet (d) 7.77 8.9 Ortho to H-6.
H-2 Doublet (d) 7.90 7.1 Ortho to H-3.
Doublet of Vicinal coupling
H-3 7.45 8.1,7.1
Doublets (dd) to H-2 and H-4.
Doublet of Ortho to H-5,
H-6 7.23 8.9,2.6
Doublets (dd) Meta to H-8.
Signal Silenced
in d3-analog.
OMe Absent - -

(Parent appears
at 3.98 ppm).

Analyst Note: The diagnostic signal for the d3-analog is the absence of the singlet at ~3.98

ppm. Any residual signal here indicates incomplete deuteration (impurity).
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C NMR (Carbon) Characterization

Solvent;

Frequency: 75.5/100 MHz

The carbon spectrum reveals the "Ghost" of the deuterium label. While the proton signal
disappears, the carbon signal for the methoxy group undergoes spin-spin splitting due to
coupling with the deuterium nuclei (

Carbonyl (C=0): 194.1 ppm[1][2]

Aromatic Carbons: 160.7 (C-7), 138.3, 135.1, 132.2, 130.2, 129.9, 129.3, 122.5, 119.8,
103.6 ppm.[1]

Methoxy Carbon (
):
o Shift: ~55.0 ppm (Slightly upfield from parent 55.6 ppm due to isotope effect).
o Appearance:Septet (1:3:6:7:6:3:1 intensity ratio).
o Coupling:
Hz.
Experimental Protocols
Sample Preparation for NMR

To avoid line broadening or solubility issues, follow this strict preparation protocol.
e Massing: Weigh 5.0 — 10.0 mg of 7-Methoxy-1-naphthaldehyde-d3 into a clean vial.
e Solvation: Add 0.6 mL of Chloroform-d (

) (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
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o Note: DMSO-

may be used if solubility is poor, but shifts will migrate downfield.

+ Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulate
matter.

« Transfer: Filter through a glass wool plug into a precision 5mm NMR tube.

Quality Control Decision Tree

Use this logic flow to validate the identity of the synthesized or purchased material.

Acquire 1H NMR

(CDCI3)

Is CHO Peak at
~10.29 ppm present?

Yes No

Structural Core Confirmed Reject: Wrong Core Structure

Is OMe Singlet at
~3.98 ppm present?

No (Signal Silent) \\Yes (Signal Exists)

Pass: High Isotopic Purity Reject: Non-Deuterated Material

Click to download full resolution via product page

Figure 2: Logic gate for validating isotopic purity via proton NMR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-analysis-of-7-methoxy-1-naphthaldehyde-d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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